molecular formula C11H6F2N2O2 B14885365 6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid

6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B14885365
M. Wt: 236.17 g/mol
InChI Key: DEOPMAOXEDJHCF-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 2,6-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 2,6-difluorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and environmentally benign reagents are often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid
  • 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid

Uniqueness

6-(2,6-Difluorophenyl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H6F2N2O2

Molecular Weight

236.17 g/mol

IUPAC Name

6-(2,6-difluorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6F2N2O2/c12-6-2-1-3-7(13)10(6)8-4-9(11(16)17)15-5-14-8/h1-5H,(H,16,17)

InChI Key

DEOPMAOXEDJHCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=NC=N2)C(=O)O)F

Origin of Product

United States

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